

# Introduction to Histone Deacetylase (HDAC) Inhibitors

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Compound of Interest		
Compound Name:	IV-275	
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Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[2] HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of these enzymes, causing hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of silenced genes.[1][3] This can lead to several anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[4]

Human HDACs are grouped into four main classes based on their homology to yeast enzymes: [1][5]

- Class I: HDAC1, 2, 3, and 8. Primarily located in the nucleus.
- Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). They can shuttle between the nucleus and cytoplasm.
- Class III: Known as sirtuins (SIRT1-7), which are NAD+-dependent.
- Class IV: Contains only HDAC11, which has features of both Class I and II.

HDAC inhibitors can be categorized as "pan-inhibitors," which target multiple HDAC classes (e.g., Vorinostat), or "class-selective" inhibitors, which target specific classes of HDACs.[6] Entinostat is a prominent example of a class-selective inhibitor.



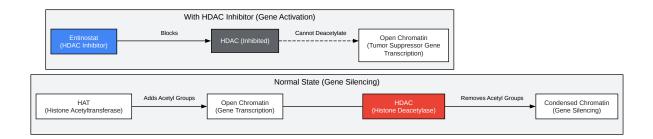
# **Entinostat: A Profile**

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, synthetic benzamide derivative that selectively inhibits Class I HDACs.[6][7] Its high potency against HDAC1 and HDAC3 leads to the accumulation of acetylated histones, thereby altering gene expression to produce anti-tumor effects.[8] Its selectivity for Class I HDACs distinguishes it from pan-HDAC inhibitors and is hypothesized to result in a more targeted therapeutic effect with a potentially different safety profile.[9]

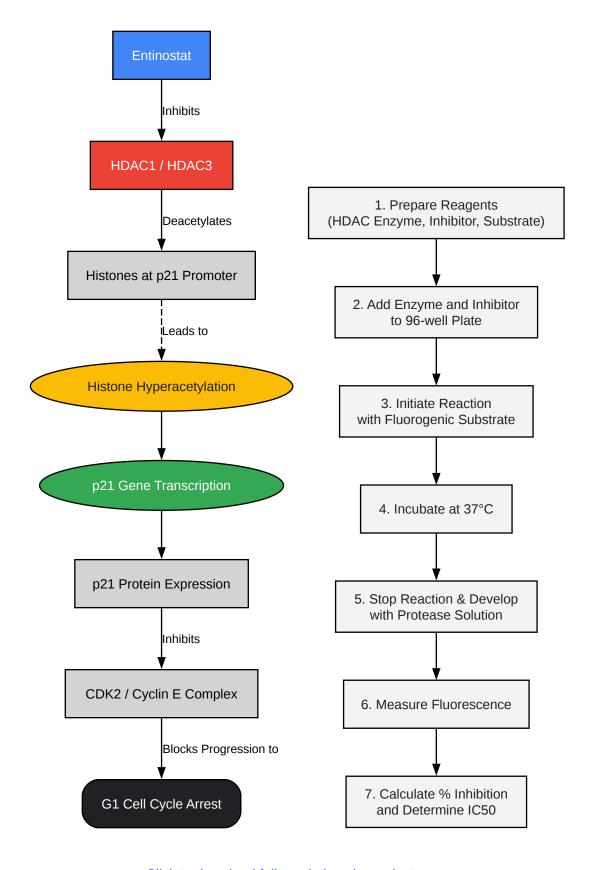
## **Mechanism of Action of HDAC Inhibition**

HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histones and other non-histone proteins. This leads to an "open" chromatin state that allows transcription factors to access DNA and express genes that can halt cancer progression.









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